



# Part 1: The G280-9V Peptide Epitope (gp100<sub>280-288</sub>)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | G280-9    |           |
| Cat. No.:            | B12428955 | Get Quote |

The **G280-9**V peptide, with the amino acid sequence YLEPGPVTA, is a well-characterized HLA-A2-restricted epitope derived from the melanoma-associated antigen glycoprotein 100 (gp100).[1][2] It represents a key target for cytotoxic T lymphocytes (CTLs) in the immune response against melanoma. This peptide has been investigated as a component of cancer vaccines and is frequently used as a positive control in immunological assays.

## **Quantitative Data on Immunogenicity**

The immunogenicity of the **G280-9**V peptide has been evaluated in several clinical trials. The following tables summarize key findings from these studies.



| Clinical Trial Phase | Number of Patients                  | Key Findings                                                                                                                                                                        | Citation |
|----------------------|-------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Phase I              | 22 (high-risk resected<br>melanoma) | CTL responses to gp100(280) detected in 14% of patients.  Overall survival of 75% at 4.7 years follow-up.                                                                           | [1]      |
| Phase I              | 19 (melanoma)                       | 5 of 18 patients<br>developed CD8+ cells<br>binding to the<br>gp100(280-288) HLA-<br>A2-restricted tetramer.<br>One patient showed<br>an increase in CD8+<br>IFN-y+ cells.          | [3]      |
| Phase I              | 6 (metastatic<br>melanoma)          | Peptide-specific immune responses observed in four patients via ELISPOT assay. A significant increase in CD8+ gp100+ CTLs was seen in all patients using an MHC-Dextramer assay.    | [4]      |
| Phase II             | 26 (metastatic<br>melanoma)         | T-cell responses to melanoma peptides, including gp100(280-288), were observed in 42% of peripheral blood lymphocytes and 80% of sentinel immunized nodes in patients receiving the | [5]      |



vaccine with GM-CSF as an adjuvant.

## **Experimental Protocols**

1. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-y Secretion

This assay is used to quantify the frequency of antigen-specific, IFN-y-secreting T cells.

- Plate Coating: 96-well PVDF membrane plates are pre-wetted with 35% ethanol for one minute, followed by three washes with sterile PBS. The plates are then coated with a capture anti-human IFN-y monoclonal antibody overnight at 4°C.
- Cell Plating and Stimulation: Peripheral blood mononuclear cells (PBMCs) or lymphocytes from sentinel nodes are plated in the antibody-coated wells. The **G280-9**V peptide (YLEPGPVTA) is added at a final concentration of 10-40 μg/mL to stimulate the cells. A negative control (no peptide) and a positive control (e.g., phytohemagglutinin) are included.
- Incubation: The plates are incubated for 18-48 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Detection: After incubation, the cells are washed off, and a biotinylated detection anti-human IFN-y monoclonal antibody is added to the wells and incubated. This is followed by the addition of streptavidin-alkaline phosphatase and a substrate (e.g., BCIP/NBT), which results in the formation of colored spots at the sites of IFN-y secretion.
- Analysis: The spots are counted using an automated ELISPOT reader. The number of spots corresponds to the number of IFN-y-secreting cells.
- 2. MHC Class I Stabilization Assay (T2 Cell Assay)

This assay measures the ability of a peptide to bind to and stabilize HLA-A2 molecules on the surface of T2 cells, which are deficient in endogenous antigen presentation.

 Cell Preparation: T2 cells are cultured overnight at a reduced temperature (e.g., 26°C) to promote the accumulation of "empty" HLA-A2 molecules on the cell surface.



- Peptide Incubation: The T2 cells are then incubated with varying concentrations of the G280-9V peptide for several hours at 37°C.
- Staining: The cells are washed and stained with a fluorescently labeled monoclonal antibody specific for HLA-A2 (e.g., BB7.2-FITC).
- Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the HLA-A2 molecules on the cell surface.

#### **Visualizations**



Click to download full resolution via product page

Workflow for **G280-9**V peptide vaccine development and monitoring.

# Part 2: The G280 Cleavage Site in Pseudomonas Exotoxin A (PE)

The designation "G280" also refers to a critical cleavage site within Pseudomonas Exotoxin A (PE), a potent bacterial toxin. Specifically, the cellular protease furin cleaves PE between arginine 279 (R279) and glycine 280 (G280).[6][7] This cleavage is an essential step in the activation of PE and PE-based immunotoxins, which are engineered proteins that fuse a targeting moiety (e.g., an antibody fragment) to a truncated, cytotoxic portion of PE for the targeted killing of cancer cells.



### **Mechanism of Action**

PE-based immunotoxins bind to target antigens on the surface of cancer cells and are internalized into endosomes. Within the endosomal compartment, furin cleaves the immunotoxin at the G280 site, separating the targeting domain from the cytotoxic domain. The cytotoxic fragment then translocates to the cytosol, where it ADP-ribosylates elongation factor 2 (eEF-2), leading to the inhibition of protein synthesis and subsequent apoptosis of the cancer cell. The importance of this cleavage is highlighted by the significantly reduced toxicity of immunotoxins with mutated, uncleavable G280 sites.

## **Quantitative Data on Cytotoxicity**

The critical role of the G280 cleavage site has been demonstrated through cytotoxicity assays comparing immunotoxins with and without a functional furin cleavage site.



| Immunotoxin                                       | Cell Line                       | IC50 (pM) | Fold Difference in Activity                                | Citation |
|---------------------------------------------------|---------------------------------|-----------|------------------------------------------------------------|----------|
| SS1-scFv-PE24<br>(parental)                       | KLM-1<br>(pancreatic<br>cancer) | 1.8       | -                                                          | [8]      |
| SS1-scFv-DS2-<br>PE24 (modified cleavage site)    | KLM-1<br>(pancreatic<br>cancer) | 3.6       | 2-fold reduction                                           | [8]      |
| SS1-scFv-DS3-<br>PE24 (modified<br>cleavage site) | KLM-1<br>(pancreatic<br>cancer) | 3.5       | ~2-fold reduction                                          | [8]      |
| SS1-scFv-PE24<br>(parental)                       | HAY<br>(mesothelioma)           | 1.0       | -                                                          | [8]      |
| SS1-scFv-DS2-<br>PE24 (modified cleavage site)    | HAY<br>(mesothelioma)           | 2.0       | 2-fold reduction                                           | [8]      |
| SS1-scFv-DS3-<br>PE24 (modified cleavage site)    | HAY<br>(mesothelioma)           | 2.1       | ~2-fold reduction                                          | [8]      |
| TGFα-PE38<br>(cleavable)                          | EGF receptor-<br>positive cells | -         | 100-500-fold<br>more toxic than<br>non-cleavable<br>mutant | [9]      |
| TGFα-PE38<br>(pre-treated with<br>furin)          | LoVo (furin-<br>deficient)      | -         | 30-fold more<br>toxic than<br>untreated                    | [9]      |

## **Experimental Protocols**

1. Cytotoxicity Assay (e.g., WST-8 or MTT Assay)

This assay measures the viability of cancer cells after treatment with an immunotoxin.



- Cell Seeding: Cancer cells expressing the target antigen are seeded into 96-well plates and allowed to adhere overnight.
- Immunotoxin Treatment: The cells are treated with serial dilutions of the immunotoxin (with and without a functional G280 cleavage site) for a defined period (e.g., 72 hours).
- Viability Reagent Addition: A viability reagent such as WST-8 or MTT is added to each well.
   Metabolically active cells convert the reagent into a colored formazan product.
- Absorbance Measurement: The absorbance of the wells is measured using a microplate reader at the appropriate wavelength.
- Data Analysis: The absorbance values are used to calculate the percentage of viable cells at each immunotoxin concentration. The IC<sub>50</sub> (the concentration of immunotoxin that inhibits cell growth by 50%) is determined by plotting the percentage of viable cells against the log of the immunotoxin concentration.

#### 2. In Vitro Furin Cleavage Assay

This assay directly assesses the cleavage of an immunotoxin by furin.

- Reaction Setup: The purified immunotoxin is incubated with recombinant furin in a suitable reaction buffer at 37°C for a specified time.
- SDS-PAGE and Western Blotting: The reaction products are separated by SDS-PAGE under reducing conditions. The separated proteins are then transferred to a membrane and probed with an antibody that recognizes a tag on the immunotoxin or the toxin itself.
- Analysis: The appearance of cleavage products of the expected molecular weight confirms that the immunotoxin is a substrate for furin.

### **Visualizations**





Click to download full resolution via product page

Signaling pathway of Pseudomonas Exotoxin A-based immunotoxin activation.





Click to download full resolution via product page

Experimental workflow for evaluating the importance of the G280 cleavage site.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I trial of a melanoma vaccine with gp100(280-288) peptide and tetanus helper peptide in adjuvant: immunologic and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Safety and immunogenicity of a human and mouse gp100 DNA vaccine in a phase I trial of patients with melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I clinical trial of the vaccination for the patients with metastatic melanoma using gp100-derived epitope peptide restricted to HLA-A\*2402 PMC [pmc.ncbi.nlm.nih.gov]



- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Designing the Furin-Cleavable Linker in Recombinant Immunotoxins Based on Pseudomonas Exotoxin A PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furin-mediated cleavage of Pseudomonas exotoxin-derived chimeric toxins PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Part 1: The G280-9V Peptide Epitope (gp100<sub>280-288</sub>)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428955#g280-9-immunology-and-oncology-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com